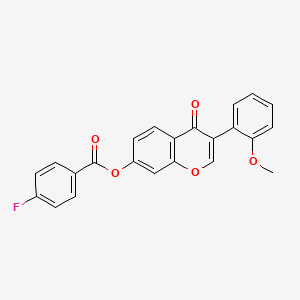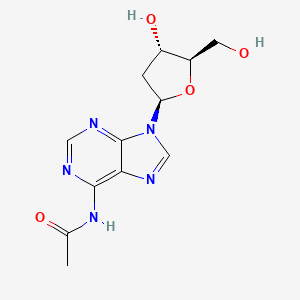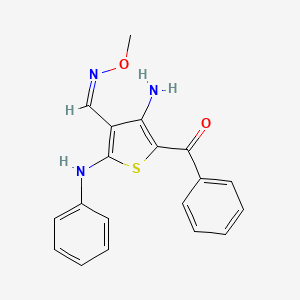
4-Amino-2-anilino-5-benzoyl-3-thiophenecarbaldehyde O-methyl oxime
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Amino-2-anilino-5-benzoyl-3-thiophenecarbaldehyde O-methyl oxime is a complex organic compound with a unique structure that includes an amino group, an anilino group, a benzoyl group, and a thiophene ring
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-Amino-2-anilino-5-benzoyl-3-thiophenecarbaldehyde O-methyl oxime typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the thiophene ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the benzoyl group: This step often involves Friedel-Crafts acylation using benzoyl chloride and a Lewis acid catalyst.
Addition of the anilino group: This can be done through nucleophilic substitution reactions.
Formation of the oxime: The final step involves the reaction of the aldehyde group with hydroxylamine to form the oxime.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the amino and anilino groups.
Reduction: Reduction reactions can occur at the benzoyl group, converting it to a benzyl group.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the anilino and amino groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products:
Oxidation: Products may include nitro derivatives or quinones.
Reduction: Products may include alcohols or amines.
Substitution: Products may include substituted anilines or thiophenes.
科学的研究の応用
4-Amino-2-anilino-5-benzoyl-3-thiophenecarbaldehyde O-methyl oxime has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Used in the development of advanced materials, such as organic semiconductors and photovoltaic cells.
作用機序
The mechanism of action of 4-Amino-2-anilino-5-benzoyl-3-thiophenecarbaldehyde O-methyl oxime involves its interaction with specific molecular targets. For example, it may inhibit enzymes by binding to their active sites, thereby blocking substrate access. The compound’s unique structure allows it to interact with various biological pathways, potentially leading to therapeutic effects.
類似化合物との比較
- 4-Amino-2-anilino-5-benzoyl-3-thiophenecarbonitrile
- 4-Amino-2-anilino-5-benzoyl-N-methyl-3-thiophenecarboxamide
Comparison:
- 4-Amino-2-anilino-5-benzoyl-3-thiophenecarbonitrile : This compound has a similar core structure but with a carbonitrile group instead of the oxime. It may have different reactivity and applications.
- 4-Amino-2-anilino-5-benzoyl-N-methyl-3-thiophenecarboxamide : This compound has a carboxamide group, which can influence its solubility and biological activity.
The uniqueness of 4-Amino-2-anilino-5-benzoyl-3-thiophenecarbaldehyde O-methyl oxime lies in its specific functional groups and their arrangement, which confer distinct chemical and biological properties.
特性
分子式 |
C19H17N3O2S |
|---|---|
分子量 |
351.4 g/mol |
IUPAC名 |
[3-amino-5-anilino-4-[(Z)-methoxyiminomethyl]thiophen-2-yl]-phenylmethanone |
InChI |
InChI=1S/C19H17N3O2S/c1-24-21-12-15-16(20)18(17(23)13-8-4-2-5-9-13)25-19(15)22-14-10-6-3-7-11-14/h2-12,22H,20H2,1H3/b21-12- |
InChIキー |
LEGGETRZDXUODU-MTJSOVHGSA-N |
異性体SMILES |
CO/N=C\C1=C(SC(=C1N)C(=O)C2=CC=CC=C2)NC3=CC=CC=C3 |
正規SMILES |
CON=CC1=C(SC(=C1N)C(=O)C2=CC=CC=C2)NC3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![ethyl 4-(3-benzyl-5-methyl-2,4-dioxo-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamido)benzoate](/img/structure/B14112340.png)
![6-chloro-3-[(E)-3-(2-oxo-1H-quinolin-3-yl)prop-2-enoyl]-4-phenyl-1H-quinolin-2-one](/img/structure/B14112343.png)
![3-(4-Methoxyphenyl)-7-[(4-nitrophenyl)methoxy]chromen-4-one](/img/structure/B14112351.png)
![benzyl 2-(9-benzyl-1-methyl-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl)acetate](/img/structure/B14112352.png)
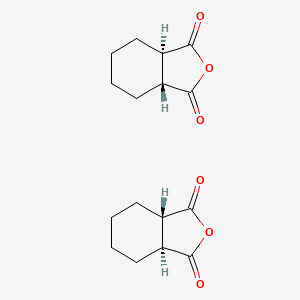
![N-(benzo[d][1,3]dioxol-5-yl)-2-(2,4-dioxo-3-(p-tolyl)-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/structure/B14112373.png)
![2-[3-[(4-fluorophenyl)methyl]-2,4-dioxothieno[3,2-d]pyrimidin-1-yl]-N-(4-methylphenyl)acetamide](/img/structure/B14112391.png)
![1-[2-(3-Fluorophenyl)pyrimidin-5-YL]methanamine](/img/structure/B14112393.png)
![benzyl 2-(3-(4-methylbenzyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)acetate](/img/structure/B14112395.png)
![N-(4-amino-2-((2-((benzo[d][1,3]dioxol-5-ylmethyl)amino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-4-methoxybenzamide](/img/structure/B14112401.png)
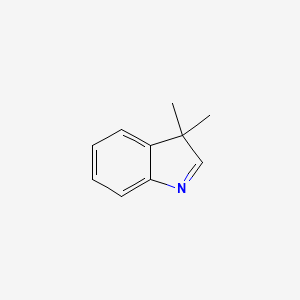
![3-[(2,4-dichlorophenyl)methyl]-9-(3-methoxyphenyl)-1,7-dimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B14112414.png)
